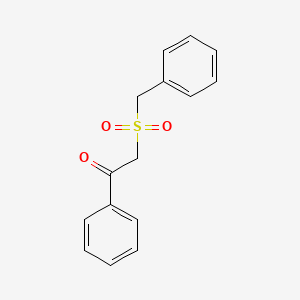
4'-Phenoxy-2,4,6-trinitrodiphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Phenoxy-2,4,6-trinitrodiphenylamine is a chemical compound with the molecular formula C18H12N4O7 and a molecular weight of 396.319 g/mol This compound is known for its unique structure, which includes a phenoxy group and multiple nitro groups attached to a diphenylamine core
Vorbereitungsmethoden
The synthesis of 4’-Phenoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by the introduction of a phenoxy group. One common method involves the reaction of diphenylamine with a nitrating agent such as nitric acid to introduce the nitro groups. This is followed by the reaction with phenol or a phenoxy derivative under suitable conditions to attach the phenoxy group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4’-Phenoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives under suitable conditions.
Wissenschaftliche Forschungsanwendungen
4’-Phenoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 4’-Phenoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can participate in electron transfer reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
4’-Phenoxy-2,4,6-trinitrodiphenylamine can be compared with other nitro-substituted diphenylamine derivatives:
2,4,6-Trinitrodiphenylamine: Lacks the phenoxy group, making it less versatile in certain reactions.
4’-Methoxy-2,4,6-trinitrodiphenylamine: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and interactions.
4’-Chloro-2,4,6-trinitrodiphenylamine:
These comparisons highlight the unique features of 4’-Phenoxy-2,4,6-trinitrodiphenylamine, particularly its phenoxy group, which provides additional reactivity and potential for functionalization.
Eigenschaften
CAS-Nummer |
143424-67-3 |
|---|---|
Molekularformel |
C18H12N4O7 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2,4,6-trinitro-N-(4-phenoxyphenyl)aniline |
InChI |
InChI=1S/C18H12N4O7/c23-20(24)13-10-16(21(25)26)18(17(11-13)22(27)28)19-12-6-8-15(9-7-12)29-14-4-2-1-3-5-14/h1-11,19H |
InChI-Schlüssel |
XYHLXVACXKGEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
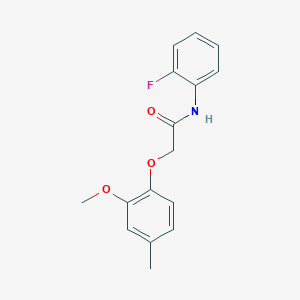
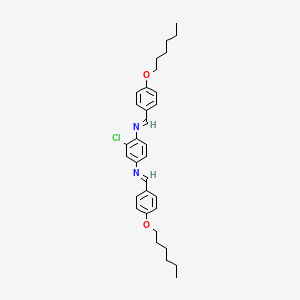
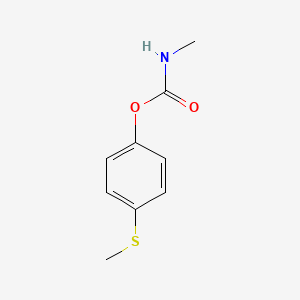

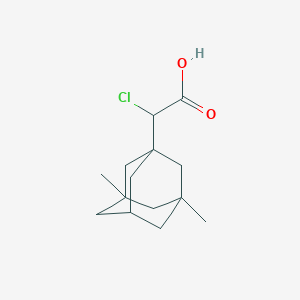

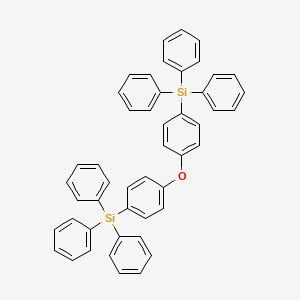
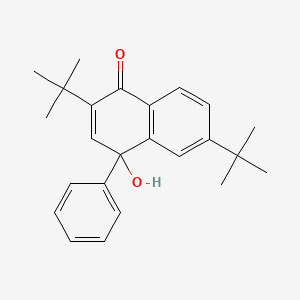
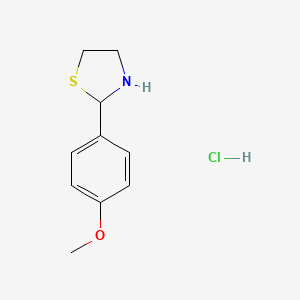

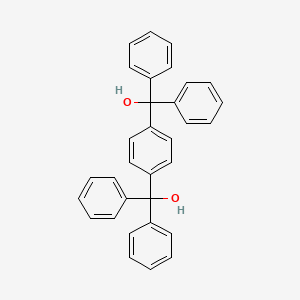
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
